
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H11N. It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and a nitrile group is attached to the first carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of a nitrile group. One common method is the catalytic hydrogenation of 1-cyanonaphthalene using a palladium catalyst under high pressure and temperature conditions. Another approach involves the cyclization of appropriate precursors in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
- **Sub
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Biological Activity
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile (THN-CN) is a synthetic organic compound known for its unique bicyclic structure and potential biological activities. This article reviews the biological activity of THN-CN, focusing on its antioxidant properties, anti-inflammatory effects, and cytotoxicity against various cell lines.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of approximately 171.21 g/mol. The compound features a cyano group (-C≡N) attached to a tetrahydronaphthalene backbone, which contributes to its reactivity and biological activity.
1. Antioxidant Properties
Research indicates that THN-CN exhibits significant antioxidant activity. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively. For instance, preliminary studies suggest that derivatives of tetrahydronaphthalene can inhibit oxidative stress by neutralizing reactive oxygen species (ROS) .
Table 1: Antioxidant Activity Comparison
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
THN-CN | TBD | Scavenging free radicals |
4-Hydroxy-THN-CN | TBD | Electron donation to neutralize radicals |
Trolox | TBD | Chain-breaking antioxidant activity |
2. Anti-inflammatory Effects
THN-CN has shown promise in modulating inflammatory pathways. Some studies suggest that it may interact with enzymes involved in inflammation, potentially reducing the production of pro-inflammatory cytokines. This interaction could be beneficial in treating conditions characterized by excessive inflammation .
Case Study: Inhibition of Inflammatory Cytokines
In a controlled study using murine models, THN-CN was administered to assess its impact on cytokine levels. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting that THN-CN could serve as a therapeutic agent in inflammatory diseases .
3. Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of THN-CN has been evaluated against various cancer cell lines. Studies reveal that compounds structurally related to THN-CN exhibit low-micromolar cytotoxicity against human cancer cell lines while demonstrating significantly lower toxicity towards non-cancerous cells .
Table 2: Cytotoxicity Data
Cell Line | GI50 (µM) | Selectivity Index (SI) |
---|---|---|
HeLa (Cervical Cancer) | <20 | High |
MCF-7 (Breast Cancer) | <20 | High |
HUVEC (Endothelial) | >100 | Low |
The mechanisms through which THN-CN exerts its biological effects are still under investigation. However, it is hypothesized that its antioxidant properties may stem from the ability to donate electrons, thereby stabilizing free radicals. Additionally, its anti-inflammatory effects may be mediated through the inhibition of key signaling pathways involved in inflammation .
Scientific Research Applications
Pharmaceutical Applications
Lead Compound in Drug Development
5,6,7,8-Tetrahydronaphthalene-1-carbonitrile serves as a lead compound in the design of pharmaceuticals targeting neurotransmitter systems. Its structural features allow for interactions with biological targets that are crucial for developing treatments for neurological disorders. Research indicates that compounds with similar structures exhibit promising pharmacological properties, particularly in modulating receptor activity .
Antitumor Activity
Recent studies have demonstrated the antitumor potential of derivatives of this compound. For instance, a series of synthesized compounds based on this structure were evaluated against various cancer cell lines (HepG2, HCT-116, and MCF-7). The results indicated significant cytotoxic effects, suggesting that modifications to the core structure can enhance therapeutic efficacy against tumors .
Chemical Synthesis
Synthetic Versatility
The synthesis of this compound typically involves the reaction of 4-(dimethylamino)benzaldehyde with nitrile sources through condensation mechanisms followed by cyclization. This versatility allows for the generation of various derivatives that can be tailored for specific applications.
Reactivity and Derivative Formation
The compound’s reactivity enables the formation of multiple derivatives that can be explored for different chemical applications. For example, derivatives have been synthesized to study their effects on tubulin polymerization and cell cycle dynamics . This indicates a broader scope for research into its chemical properties and potential applications in materials science and organic synthesis.
Biological Research
Neurotransmitter Interaction Studies
Research has focused on the interaction of this compound with neurotransmitter receptors. Preliminary findings suggest that its structural analogs may engage with these receptors effectively due to enhanced lipophilicity imparted by the dimethylamino group present in some derivatives. This characteristic is critical for improving cellular uptake and bioavailability .
Case Studies and Experimental Findings
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6H,1-2,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPOBLLWIOJZEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342490 | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-13-0 | |
Record name | 5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the domino reaction described in the research paper for the synthesis of 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles?
A1: The research paper [] highlights a novel, efficient domino reaction that facilitates the synthesis of 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This one-pot procedure utilizes readily available starting materials like α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone. The reaction proceeds through a series of addition-elimination, intramolecular cyclization, and ring opening/closing steps, ultimately yielding the desired tetrahydronaphthalene-1-carbonitrile derivatives. This approach offers several advantages, including reduced reaction times, minimal waste generation, and high yields, making it a promising avenue for synthesizing this class of compounds.
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